3-(3-Fluoro-4-methoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole
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Overview
Description
3-(3-Fluoro-4-methoxyphenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole is a complex organic compound that features a unique structure combining fluorinated aromatic rings and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Fluoro-Methoxyphenyl Intermediate: This step often starts with the fluorination of 4-methoxyacetophenone using reagents like manganese(IV) tetrafluoride or similar fluorinating agents.
Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative through a series of reactions, often involving palladium-catalyzed cross-coupling reactions.
Cyclization to Form Oxadiazole Rings: The final step involves the cyclization of the intermediate to form the oxadiazole rings. This can be achieved using reagents such as hydrazine and carbon disulfide under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole rings, potentially leading to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid.
Reduction: Formation of 3-fluoro-4-methoxyaniline.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific properties or as a component in electronic devices.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The fluorine and methoxy groups can enhance binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyacetophenone: A simpler analog used in similar synthetic applications.
3-Fluoro-4-methoxyphenylboronic acid: Used in cross-coupling reactions.
4-Methoxy-3-fluorophenylboronic acid: Another boronic acid derivative with similar reactivity.
Uniqueness
What sets 3-(3-Fluoro-4-methoxyphenyl)-3’-pyridin-4-yl-5,5’-bi-1,2,4-oxadiazole apart is its dual aromatic and oxadiazole structure, which provides unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics or in the development of novel therapeutic agents.
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN5O3/c1-23-12-3-2-10(8-11(12)17)14-20-16(25-22-14)15-19-13(21-24-15)9-4-6-18-7-5-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCGYFWJIQOFOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CC=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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